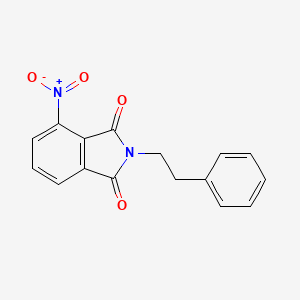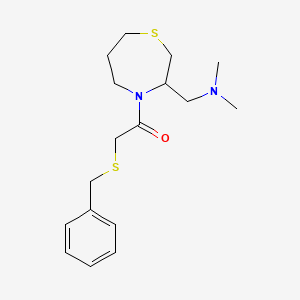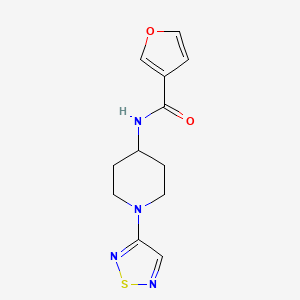
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TFPAA and is synthesized by reacting 2-chloroacetyl chloride with N-(3,3,3-trifluoro-2-hydroxypropyl)morpholine.
Mechanism of Action
The mechanism of action of TFPAA is not fully understood. However, it is believed that TFPAA exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
TFPAA has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. TFPAA has been found to cause cell cycle arrest in the G2/M phase, leading to the inhibition of DNA synthesis and cell division. TFPAA has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and HSV.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFPAA is its broad-spectrum activity against cancer cells, viruses, and bacteria. TFPAA has also been found to be relatively non-toxic to normal cells. However, one of the limitations of TFPAA is its poor solubility in water, which makes it difficult to administer in vivo. TFPAA also has a short half-life, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the study of TFPAA. One direction is to improve the solubility of TFPAA by developing new formulations or delivery systems. Another direction is to study the pharmacokinetics and pharmacodynamics of TFPAA in vivo. This will help to determine the optimal dosing regimen and the potential side effects of TFPAA. Further studies are also needed to elucidate the mechanism of action of TFPAA and to identify its molecular targets. Finally, there is a need for clinical trials to evaluate the safety and efficacy of TFPAA in humans.
Conclusion:
In conclusion, TFPAA is a promising compound that has potential applications in the field of medicinal chemistry. It exhibits antitumor, antiviral, and antibacterial properties and has been found to be relatively non-toxic to normal cells. However, further studies are needed to improve the solubility and pharmacokinetics of TFPAA and to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of TFPAA involves the reaction of 2-chloroacetyl chloride with N-(3,3,3-trifluoro-2-hydroxypropyl)morpholine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is obtained by filtration, and the crude product is purified by recrystallization. The yield of the product is around 70-80%.
Scientific Research Applications
TFPAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties. TFPAA has been found to be effective against a range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). TFPAA has also been found to be effective against gram-positive and gram-negative bacteria.
properties
IUPAC Name |
2-chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3N2O2/c10-5-8(16)14-6-7(9(11,12)13)15-1-3-17-4-2-15/h7H,1-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXUOXEOHIPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)
![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)


![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)
![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)

![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)